(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL

Oligonucleotide therapeutics GalNAc conjugation Stereochemistry

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL (CAS 104587-51-1), also known as trans-4-hydroxyprolinol or (2S,4R)-4-hydroxy-2-hydroxymethylpyrrolidine, is a chiral pyrrolidine derivative bearing two stereogenic centers in a trans configuration. It serves as a critical branch-point scaffold in the synthesis of monovalent and triantennary N-acetylgalactosamine (GalNAc) phosphoramidites for liver-targeted oligonucleotide therapeutics.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 104587-51-1
Cat. No. B1340286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
CAS104587-51-1
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1C(CNC1CO)O
InChIInChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1
InChIKeyCALDMMCNNFPJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL (CAS 104587-51-1): Procurement-Relevant Physicochemical Profile and Comparator Context


(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL (CAS 104587-51-1), also known as trans-4-hydroxyprolinol or (2S,4R)-4-hydroxy-2-hydroxymethylpyrrolidine, is a chiral pyrrolidine derivative bearing two stereogenic centers in a trans configuration. It serves as a critical branch-point scaffold in the synthesis of monovalent and triantennary N-acetylgalactosamine (GalNAc) phosphoramidites for liver-targeted oligonucleotide therapeutics [1]. The free base has a molecular formula of C5H11NO2, a molecular weight of 117.15 g/mol, and a computed XLogP3 of -1.3 [2]. Its hydrochloride salt (CAS 478922-47-3) exhibits an experimentally determined aqueous solubility of 60.4 mg/mL (0.393 mol/L) and an ESOL logS of -0.41 . The closest structural analogs include the (3R,5R)-cis isomer (CAS 343633-22-7), the (3S,5S)-enantiomer (CAS 108315-39-5), N-methylated pyrrolidine-3-ol derivatives, and non-cyclic amino-alcohol linkers such as serinol.

Why (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL Cannot Be Replaced by Generic Pyrrolidine Analogs in Oligonucleotide Conjugate Synthesis


Generic substitution of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL with its (3R,5R)-cis isomer, (3S,5S)-enantiomer, or achiral amino-alcohol linkers is precluded by three interdependent factors: stereochemical fidelity, divergent physicochemical properties, and application-validated performance. The trans (2S,4R) configuration orients the 2-hydroxymethyl and 4-hydroxyl groups on opposite faces of the pyrrolidine ring, providing the requisite spatial geometry for downstream coupling to GalNAc moieties and subsequent high-affinity binding to the asialoglycoprotein receptor (ASGPR) [1]. The (3R,5R)-cis isomer (CAS 343633-22-7) places both substituents on the same face, altering the presentation geometry and rendering it unsuitable for the established GalNAc phosphoramidite synthetic protocol described by Yamamoto et al. (2019) . Furthermore, salt-form selection critically impacts solubility: the free base has a computed XLogP3 of -1.3, while the hydrochloride salt achieves a measured aqueous solubility of 60.4 mg/mL—a parameter essential for reproducible solid-phase oligonucleotide synthesis workflows [2]. The quantitative evidence below substantiates each of these differentiation dimensions.

Product-Specific Quantitative Evidence Guide: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL Versus Closest Analogs


Stereochemical Configuration: Trans-(3R,5S) versus Cis-(3R,5R) Impact on GalNAc Phosphoramidite Synthetic Utility

The (3R,5S)-trans configuration is the exclusively validated stereoisomer for the monovalent GalNAc phosphoramidite branch-point scaffold. In the published protocol by Yamamoto et al. (2019), the trans-4-hydroxyprolinol building block—possessing the (2S,4R) absolute configuration—is the designated intermediate for coupling with the GalNAc-carboxylate moiety to yield the active phosphoramidite [1]. The (3R,5R)-cis isomer (CAS 343633-22-7), which bears both hydroxymethyl and hydroxyl groups on the same face of the pyrrolidine ring, is structurally incapable of presenting the required geometry for this coupling step and is not referenced in any published GalNAc phosphoramidite synthetic route. This binary stereochemical gate constitutes a de facto exclusion criterion for procurement in oligonucleotide conjugate programs.

Oligonucleotide therapeutics GalNAc conjugation Stereochemistry

Aqueous Solubility: (3R,5S)-Hydrochloride Salt versus Free Base for Solid-Phase Synthesis Compatibility

The hydrochloride salt of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL (CAS 478922-47-3) demonstrates a measured aqueous solubility of 60.4 mg/mL (0.393 mol/L) with an ESOL-estimated logS of -0.41, corresponding to the 'soluble' classification . In contrast, the free base form (CAS 104587-51-1) has a computed XLogP3 of -1.3, indicating moderate hydrophilicity but with significantly lower aqueous solubility than the hydrochloride [1]. This differential is relevant for automated solid-phase oligonucleotide synthesizers, which require consistent solution-phase delivery of phosphoramidite reagents in acetonitrile or acetonitrile-water mixtures.

Solubility Salt selection Solid-phase synthesis

Specific Optical Rotation: Enantiopurity Verification of N-Protected (3R,5S) Derivatives versus Racemic or Diastereomeric Mixtures

The N-Cbz-protected derivative of trans-4-hydroxyprolinol—benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 95687-41-5)—exhibits a specific optical rotation of [α]20/D −33° (c = 15 in chloroform) . The N-Boc-protected analog shows [α]20/D −47° to −44° (c = 1 in chloroform) . These values serve as quantifiable identity and enantiopurity release specifications. The (3S,5S)-enantiomer (CAS 108315-39-5), the (3R,5R)-cis diastereomer, and racemic mixtures would yield distinctly different optical rotation values, providing a straightforward, compendial-grade quality control gate.

Optical rotation Enantiopurity Quality control

LogP Differential: Free Base Hydrophilicity versus Hydrochloride Salt Lipophilicity Profile

The free base (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL has a PubChem-computed XLogP3 of -1.3, indicating pronounced hydrophilicity [1]. The hydrochloride salt exhibits a consensus logP (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) of -0.45 . The (3S,5S)-enantiomer free base has a reported logP of -1.57 . While these are computed values and subject to method variance, the directional shift—free base more hydrophilic than hydrochloride salt, and enantiomeric pairs showing modest logP differences—can influence partitioning behavior in biphasic reaction workups and chromatographic purification steps during phosphoramidite synthesis.

Lipophilicity logP Formulation

Application-Validated Performance: trans-4-Hydroxyprolinol as the Preferred Scaffold in FDA-Approved GalNAc-siRNA Conjugate Platforms

The trans-4-hydroxyprolinol scaffold is a conserved structural element across multiple FDA-approved GalNAc-conjugated siRNA therapeutics, including givosiran (Givlaari), lumasiran (Oxlumo), inclisiran (Leqvio), and vutrisiran (Amvuttra) [1]. These drugs employ a triantennary GalNAc cluster attached via a hydroxyprolinol-based branch point for ASGPR-mediated hepatocyte delivery. While direct comparative pharmacological data for the free amino-alcohol building block (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL are limited—as it is an intermediate rather than an active pharmaceutical ingredient—the repeated selection of the trans-hydroxyprolinol architecture across the approved GalNAc-siRNA portfolio constitutes strong class-level evidence of its functional superiority over alternative branch-point scaffolds (e.g., serinol, tris-based, or cis-prolinol linkers) for this specific application.

GalNAc-siRNA FDA-approved Oligonucleotide conjugate

HPLC Purity Specifications: (3R,5S)-Hydrochloride Batch Consistency as a Procurement Criterion

Commercially available (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL hydrochloride is routinely supplied at ≥97% purity by HPLC, with some vendors specifying 98% minimum . The related (3R,5R)-cis isomer hydrochloride is offered at 95–97% purity . While the purity range is comparable across diastereomers, the more stringent 98% minimum specification available for the trans isomer from multiple suppliers reflects its position as the higher-demand, application-critical stereoisomer. Impurity profiling of hydroxyproline-derived oligonucleotide building blocks has identified specific difficult-to-remove impurities (phosphoramide adducts, acrylonitrile adducts) that arise during solid-phase synthesis when using trans-4-hydroxyprolinol backbones [1]; suppliers offering validated purity specifications reduce the burden of impurity identification on the end user.

HPLC purity Quality control Batch consistency

Best Research and Industrial Application Scenarios for (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL Procurement


Synthesis of Monovalent GalNAc Phosphoramidite for Liver-Targeted Oligonucleotide Conjugates

This scenario directly follows from the Yamamoto et al. (2019) protocol, wherein (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL serves as the trans-4-hydroxyprolinol branch-point building block (Basic Protocol 2). The building block is coupled to a GalNAc-carboxylate moiety via peptide coupling to generate the monovalent GalNAc phosphoramidite. Procurement of the hydrochloride salt with ≥97% HPLC purity and verified specific optical rotation ensures compatibility with this published, peer-reviewed synthetic route [1].

Triantennary GalNAc Cluster Construction for siRNA Therapeutic Development Programs

The trans-4-hydroxyprolinol scaffold is the conserved core architecture of the triantennary GalNAc ligand (GalNAc-L96) used in FDA-approved siRNA drugs including givosiran, lumasiran, inclisiran, and vutrisiran. Research groups and CDMOs developing novel GalNAc-siRNA conjugates require the correct (3R,5S)-trans stereoisomer to replicate the validated conjugate geometry that enables high-affinity ASGPR binding and efficient hepatocyte uptake [1].

Solid-Phase Oligonucleotide Synthesis Requiring Pre-Formulated, High-Solubility Phosphoramidite Precursors

The hydrochloride salt form of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL, with a measured aqueous solubility of 60.4 mg/mL (0.393 mol/L), is directly suitable for dissolution and downstream phosphitylation to generate phosphoramidite monomers for automated DNA/RNA synthesizers. Procurement of the pre-formed salt eliminates the need for in-house salt conversion and ensures batch-to-batch solubility consistency during reagent preparation [1].

Chiral Building Block Supply for MEK Kinase Inhibitor and Azabenzofuranyl Compound Synthesis

Beyond oligonucleotide applications, (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL hydrochloride has been documented as a pyrrolidine derivative used in the preparation of azabenzofuranyl compounds as MEK kinase inhibitors. The defined (3R,5S) stereochemistry is critical for the biological activity of the downstream kinase inhibitor scaffolds, making enantiopure procurement essential for structure-activity relationship (SAR) studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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